An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and robust experimental methodologies, ensuring scientific integrity and empowering researchers in their laboratory endeavors.
Introduction: Understanding the Core Molecule
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative featuring a cyclopentane ring and a 4-chlorophenyl substituent.[1][2] Its chemical structure dictates its physical and chemical behaviors, which are critical for applications ranging from a pharmaceutical synthesis intermediate to a precursor for novel materials.[2] Notably, it has been utilized in the synthesis of organotin(IV) complexes that exhibit antitumor activities.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.
Molecular and Chemical Identity
A unique and unambiguous identification of a chemical substance is the foundation of all scientific inquiry. The following table summarizes the key identifiers for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
| Identifier | Value | Source(s) |
| CAS Number | 80789-69-1 | [1][3] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [1][3] |
| Molecular Weight | 224.68 g/mol | |
| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | [4] |
| Synonyms | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, Cyclopentanecarboxylic acid, 1-(4-chlorophenyl)- | [3] |
| InChI Key | QJNFJEMGWIQMJT-UHFFFAOYSA-N | [4] |
| SMILES | OC(=O)C1(CCCC1)c2ccc(Cl)cc2 |
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound govern its behavior in various systems, influencing everything from reaction kinetics to biological absorption. The following table presents a summary of the key physicochemical data for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
| Property | Value | Method | Source(s) |
| Melting Point | 162-164 °C | Literature | [2] |
| pKa | 4.26 ± 0.20 | Predicted | [5] |
| LogP | 3.39 | Predicted | [3] |
| Appearance | Cream to grey crystalline powder | Visual Inspection | [2][5] |
| Solubility | Soluble in Methanol | Not Specified | [5] |
Experimental Determination of Physicochemical Properties: Protocols and Insights
To ensure the reliability and reproducibility of experimental data, standardized protocols are essential. This section provides detailed methodologies for the determination of the key physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property that provides an indication of purity. A sharp melting range typically signifies a high degree of purity.
Caption: Workflow for Melting Point Determination.
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Sample Preparation : Ensure the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid sample is completely dry and finely powdered.
-
Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[6][7]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Initial Heating : Rapidly heat the sample to a temperature approximately 15°C below the expected melting point of 162°C.[6][7]
-
Melting Point Determination : Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]
-
Data Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[6][7] The recorded melting range for a pure compound should be narrow.
Acidity Constant (pKa) Determination by Potentiometric Titration
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Caption: Logic for Potentiometric pKa Determination.
-
Preparation : Accurately weigh a sample of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be required, followed by cooling to room temperature.[8]
-
Titration Setup : Calibrate a pH meter using standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]
-
Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH values against the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.[8]
Lipophilicity (LogP) Determination by Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting the pharmacokinetic behavior of a drug candidate.
Caption: Shake-Flask Method for LogP Determination.
-
Solvent Preparation : Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation : Dissolve a known amount of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in one of the pre-saturated phases.
-
Partitioning : Add an equal volume of the other pre-saturated phase to a separatory funnel. Shake the mixture for a sufficient time to allow the compound to partition between the two phases.[10][11]
-
Phase Separation : Allow the mixture to stand until the two phases have completely separated.
-
Quantification : Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility Profile Determination
While the compound is known to be soluble in methanol, a comprehensive solubility profile is crucial for formulation development and other applications.
-
Solvent Selection : Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and various organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate).
-
Equilibrium Solubility Method : Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation : After equilibration, centrifuge or filter the samples to remove any undissolved solid.
-
Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.
-
Reporting : Express the solubility in terms of mg/mL or mol/L for each solvent.
Synthesis and Reactivity
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a valuable synthetic intermediate. It can be prepared through various organic synthesis routes, often involving the functionalization of a cyclopentane derivative. Its carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and conversion to an acid chloride, paving the way for the synthesis of more complex molecules. A notable application is its reaction with diorganotin(IV) oxides or dichlorides to form organotin(IV) complexes with potential antitumor properties.[2]
Conclusion
The physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid presented in this guide provide a solid foundation for its application in research and development. The detailed experimental protocols are designed to be self-validating, ensuring that researchers can confidently determine these properties in their own laboratories. By understanding and applying this knowledge, scientists can better predict the behavior of this compound and unlock its full potential in their synthetic and medicinal chemistry programs.
References
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SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. [Link]
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). [Link]
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J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023-11-29). [Link]
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Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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Lokey Lab Protocols. Shake Flask logK. (2017-03-06). [Link]
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